molecular formula C16H16N2O2 B2567186 N-(4-methoxyphenyl)-N'-styrylurea CAS No. 74088-06-5

N-(4-methoxyphenyl)-N'-styrylurea

Cat. No. B2567186
CAS RN: 74088-06-5
M. Wt: 268.316
InChI Key: PRCPVKZCFOBMFO-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the multistep synthesis of “N-(4-methoxyphenyl)cis-norbornene-5,6-endo-dicarboxylic imide” involves sequential execution of multiple reactions, where each reaction generates the starting material for the subsequent reaction . Another study discusses the synthesis of “N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]-acetamide” from the reaction of “N-(4-methoxyphenyl)-2-chloroacetamide” and "(E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one" .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods such as IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data, and further characterized by single-crystal X-ray diffraction . Another study used density functional theory to analyze the structure of “N-(4-methoxyphenyl)piperazine” isomers .


Chemical Reactions Analysis

The reactions of similar compounds like “(4-methoxyphenyl)amine” and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the polarizability and the first hyperpolarizability of “4-Methoxyphenyl Piperazine” isomers were analyzed using the B3LYP/6-311++G(d,p) level of DFT theory .

Scientific Research Applications

Anti-Inflammatory Activity

3-(4-methoxyphenyl)-1-[(E)-2-phenylethenyl]urea has demonstrated anti-inflammatory effects. Researchers have investigated its potential as a therapeutic agent for conditions involving inflammation, such as arthritis, dermatitis, and inflammatory bowel diseases. The compound may modulate immune responses and inhibit pro-inflammatory cytokines, making it a promising candidate for drug development in this area .

Anticancer Properties

Studies have explored the antiproliferative and apoptotic effects of this compound on cancer cells. It appears to interfere with cell cycle progression and induce apoptosis (programmed cell death) in certain cancer cell lines. Researchers are particularly interested in its potential as an adjunct to existing chemotherapy regimens or as a standalone treatment for specific cancer types .

Neuroprotective Effects

3-(4-methoxyphenyl)-1-[(E)-2-phenylethenyl]urea has been investigated for its neuroprotective properties. It may help prevent neuronal damage and reduce oxidative stress in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers are studying its mechanisms of action and exploring its potential as a neuroprotective agent .

Antioxidant Activity

The compound exhibits antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining cellular health and preventing age-related diseases. Researchers are keen on understanding its antioxidant mechanisms and evaluating its efficacy in various models .

Metabolic Syndrome Management

Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, is a significant health concern. Preliminary studies suggest that 3-(4-methoxyphenyl)-1-[(E)-2-phenylethenyl]urea may improve insulin sensitivity, regulate lipid metabolism, and reduce adipose tissue inflammation. Further research is needed to validate these findings and explore its potential clinical applications .

Muscle Strength Enhancement

Interestingly, recent research has investigated the effects of 3-(4-methoxyphenyl)-1-[(E)-2-phenylethenyl]urea on muscle strength. It appears to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise. Athletes and individuals seeking performance enhancement may find this area of study intriguing .

Mechanism of Action

The mechanism of action for similar compounds has been studied. For instance, “4-Methoxyamphetamine” acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate these effects . Another compound, “N-(4-methoxyphenyl)caffeamide”, exhibits antioxidant and antityrosinase activity .

Safety and Hazards

Safety and hazards related to similar compounds have been discussed. For instance, “N-(4-Methoxyphenyl)acetamide” should be handled with care to avoid breathing mist, gas or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(E)-2-phenylethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h2-12H,1H3,(H2,17,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCPVKZCFOBMFO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-N'-styrylurea

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